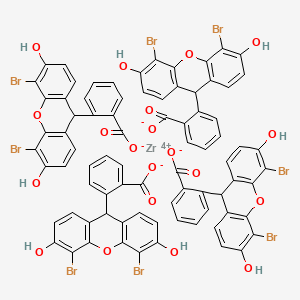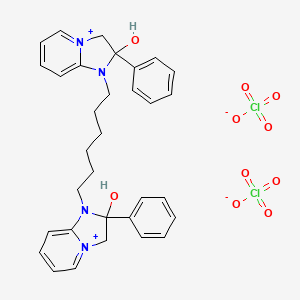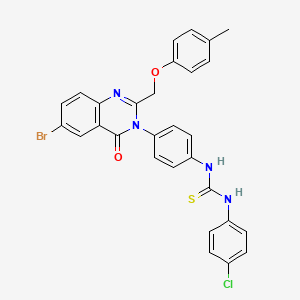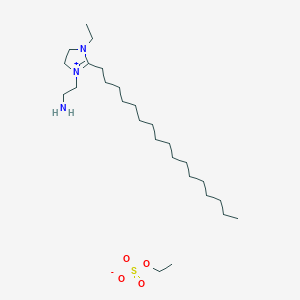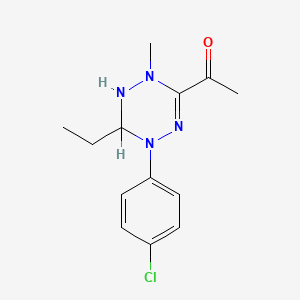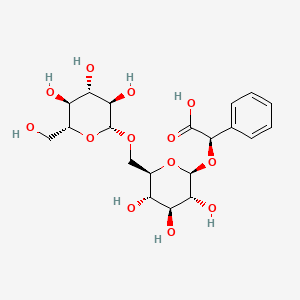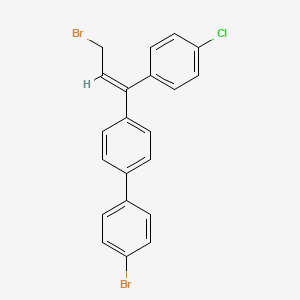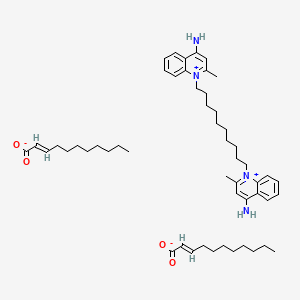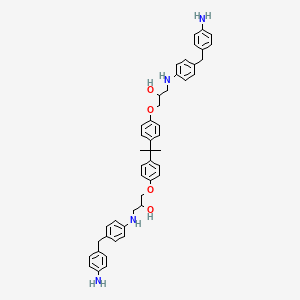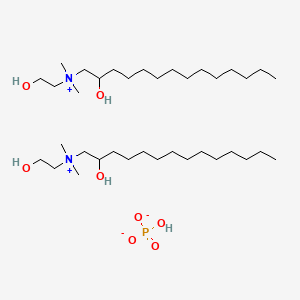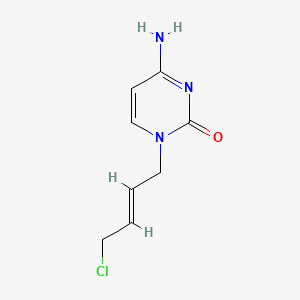
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- is a synthetic organic compound that belongs to the pyrimidinone family. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group. This specific compound features an amino group at the 4-position and a 4-chloro-2-butenyl group at the 1-position, with the (E)-configuration indicating the trans arrangement of substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidinone derivative.
Amination: Introduction of the amino group at the 4-position using reagents like ammonia or amines under controlled conditions.
Alkylation: The 1-position is alkylated with 4-chloro-2-butenyl chloride in the presence of a base such as potassium carbonate to facilitate the reaction.
Isomerization: Ensuring the (E)-configuration through selective isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the double bond or the keto group can yield saturated or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated or alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (E)- involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, metabolic pathways, or DNA replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butenyl)-, (Z)-: The cis isomer with different spatial arrangement.
2(1H)-Pyrimidinone, 4-amino-1-(4-bromo-2-butenyl)-, (E)-: Similar structure with a bromo substituent instead of chloro.
2(1H)-Pyrimidinone, 4-amino-1-(4-chloro-2-butyl)-, (E)-: Saturated version of the compound.
Uniqueness
The unique combination of the amino group, chloro-butenyl group, and (E)-configuration imparts specific chemical reactivity and biological activity to the compound, distinguishing it from its analogs.
Propriétés
Numéro CAS |
117011-73-1 |
|---|---|
Formule moléculaire |
C8H10ClN3O |
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
4-amino-1-[(E)-4-chlorobut-2-enyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10ClN3O/c9-4-1-2-5-12-6-3-7(10)11-8(12)13/h1-3,6H,4-5H2,(H2,10,11,13)/b2-1+ |
Clé InChI |
NZLSHCSJFKMBAO-OWOJBTEDSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)C/C=C/CCl |
SMILES canonique |
C1=CN(C(=O)N=C1N)CC=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


